molecular formula C26H25Cl2FN4O B11934871 C26H24ClFN4O.HCl

C26H24ClFN4O.HCl

Cat. No.: B11934871
M. Wt: 499.4 g/mol
InChI Key: YKYDGCRJPYLXHY-UHFFFAOYSA-N
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Properties

Molecular Formula

C26H25Cl2FN4O

Molecular Weight

499.4 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H

InChI Key

YKYDGCRJPYLXHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce derivatives with reduced functional groups .

Scientific Research Applications

3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the AMPA receptor and inhibiting its activity. This prevents the receptor from responding to glutamate, thereby reducing excitatory synaptic transmission. The inhibition of AMPA receptors can modulate synaptic plasticity and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .

Comparison with Similar Compounds

3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: is unique due to its high potency and selectivity as an AMPA receptor antagonist. Similar compounds include:

Biological Activity

C26H24ClFN4O·HCl, also known as CP 465022, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H24ClFN4O·HCl
  • Molecular Weight : 499.41 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

C26H24ClFN4O·HCl exhibits several mechanisms of action that are crucial for its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including:
    • α-amylase : Inhibition leads to reduced carbohydrate absorption, which may be beneficial for managing blood glucose levels.
    • Dipeptidyl Peptidase IV (DPP-IV) : This inhibition can enhance insulin secretion and improve glycemic control in diabetic models .
  • Modulation of Receptor Activity : The compound interacts with various receptors, influencing pathways related to pain perception and inflammation:
    • Opioid Receptors : C26H24ClFN4O·HCl has shown affinity for mu-opioid receptors, suggesting potential analgesic properties.
    • Cannabinoid Receptors : Interaction with these receptors may provide anti-inflammatory effects .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress and contribute to overall cellular health .

Biological Activity Data

The following table summarizes key biological activities associated with C26H24ClFN4O·HCl:

Activity Type Mechanism/Effect Reference
α-Amylase InhibitionReduces carbohydrate absorption
DPP-IV InhibitionEnhances insulin secretion
Opioid Receptor ModulationPotential analgesic effects
Antioxidant PropertiesProtects against oxidative stress
Antimicrobial ActivityInhibits growth of specific bacterial strains

Case Study 1: Antidiabetic Effects

A study evaluated the antihyperglycemic effects of C26H24ClFN4O·HCl in diabetic animal models. The results indicated significant reductions in blood glucose levels when administered alongside standard antidiabetic medications. The compound's ability to inhibit DPP-IV was identified as a key mechanism contributing to its efficacy .

Case Study 2: Analgesic Potential

Research into the analgesic properties of C26H24ClFN4O·HCl revealed its effectiveness in reducing pain responses in rodent models. The compound's interaction with opioid receptors was highlighted as a primary pathway through which it exerts its analgesic effects. This suggests potential applications in pain management therapies .

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